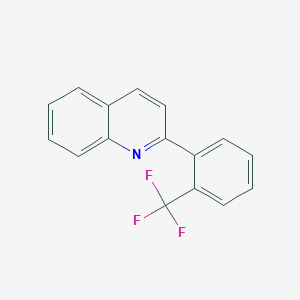
5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile is a complex organic compound with the molecular formula C14H11N3O3 and a molecular weight of 269.26 g/mol This compound features a nicotinonitrile core substituted with a formyl and methoxy group on a pyridine ring, linked via an oxy-methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. Industrial production would likely involve optimizing the Suzuki–Miyaura coupling reaction for higher yields and purity, using scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a metal catalyst
Substitution: Sodium hydride (NaH), various nucleophiles
Major Products Formed
Oxidation: 5-(((4-Carboxy-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile
Reduction: 5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinamidine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The nitrile group can interact with enzymes involved in metabolic pathways, affecting their activity. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)pyridine
- **5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)benzonitrile
Uniqueness
5-(((4-Formyl-6-methoxypyridin-3-yl)oxy)methyl)nicotinonitrile is unique due to its combination of a nicotinonitrile core with a formyl and methoxy-substituted pyridine ring. This structure provides a distinct set of chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-[(4-formyl-6-methoxypyridin-3-yl)oxymethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H11N3O3/c1-19-14-3-12(8-18)13(7-17-14)20-9-11-2-10(4-15)5-16-6-11/h2-3,5-8H,9H2,1H3 |
InChI Key |
BJKXVORFNZELJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=C1)C=O)OCC2=CC(=CN=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
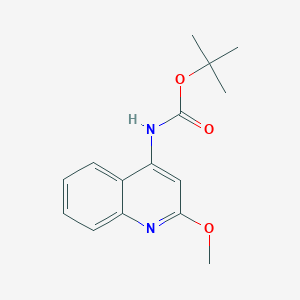
![N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide](/img/structure/B11852289.png)
![7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione](/img/structure/B11852294.png)
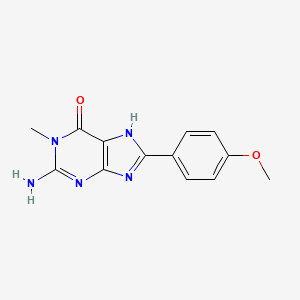
![2-[Hydroxy(phenyl)methyl]-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11852315.png)
![N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide](/img/structure/B11852320.png)
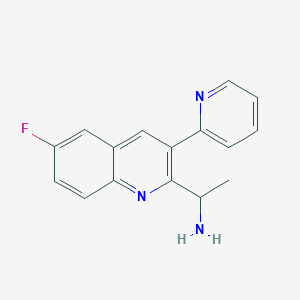

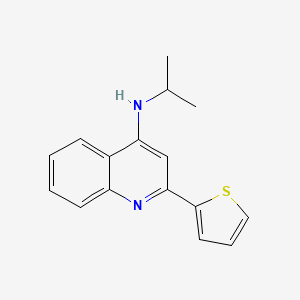
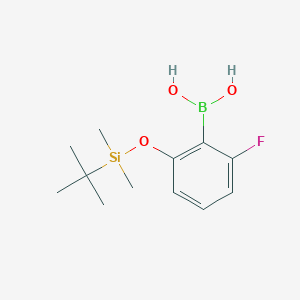
![tert-Butyl 3-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11852346.png)

